molecular formula C8H17NO B2913936 3-Ethyl-3-methyloxan-4-amine CAS No. 2228808-13-5

3-Ethyl-3-methyloxan-4-amine

Cat. No.: B2913936
CAS No.: 2228808-13-5
M. Wt: 143.23
InChI Key: GSJZROUAFJPJQC-UHFFFAOYSA-N
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Description

3-Ethyl-3-methyloxan-4-amine is an organic compound with the molecular formula C8H17NO. It is a derivative of oxane, featuring an amine group at the fourth position, along with ethyl and methyl substituents at the third position.

Scientific Research Applications

3-Ethyl-3-methyloxan-4-amine has several applications in scientific research:

Mechanism of Action

While specific information on the mechanism of action for 3-Ethyl-3-methyloxan-4-amine is not available, it’s worth noting that monoamine oxidase (MAO) inhibitors have anti-inflammatory effects . They decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . They also inhibit biogenic amine degradation, which increases cellular and pericellular catecholamines in a variety of immune and some non-immune cells .

Safety and Hazards

The safety information for 3-Ethyl-3-methyloxan-4-amine includes several hazard statements such as H227, H302, H315, H318, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

While specific future directions for 3-Ethyl-3-methyloxan-4-amine are not available, it’s worth noting that the compound is an important intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases . This suggests potential future directions in the development of new treatments for these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methyloxan-4-amine typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted oxane derivatives .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-3-methyloxan-4-amine is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the oxane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

IUPAC Name

3-ethyl-3-methyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-8(2)6-10-5-4-7(8)9/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJZROUAFJPJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCC1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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